![molecular formula C23H29NO3S B1652498 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1448074-96-1](/img/structure/B1652498.png)
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one
Overview
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a chemical compound that belongs to the class of ketones. It is commonly referred to as TBSPP and is widely used in scientific research. TBSPP has a unique structure that makes it an important compound in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of TBSPP involves its ability to bind to the ATP-binding site of the target enzyme or receptor. This binding results in the inhibition of the enzyme or receptor activity, leading to downstream effects on various signaling pathways. The inhibition of GSK-3β by TBSPP has been shown to promote cell survival, reduce inflammation, and enhance neurogenesis.
Biochemical and Physiological Effects:
TBSPP has been reported to have various biochemical and physiological effects, including the promotion of cell survival, reduction of inflammation, and enhancement of neurogenesis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
TBSPP has several advantages for use in lab experiments. It is a potent and specific inhibitor of certain enzymes and receptors, making it a valuable tool for studying their function. TBSPP is also stable and easy to handle, making it suitable for use in various experimental settings. However, TBSPP has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of TBSPP in scientific research. One potential application is in the development of new therapeutics for the treatment of neurological disorders such as Alzheimer's disease and bipolar disorder. TBSPP has also been shown to have potential as an anti-inflammatory agent and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to explore the full potential of TBSPP in these and other areas.
Conclusion:
In conclusion, TBSPP is a valuable tool for scientific research due to its ability to inhibit certain enzymes and receptors. It has several biochemical and physiological effects and has potential applications in the development of new therapeutics. While TBSPP has some limitations, its advantages make it a valuable compound in the field of medicinal chemistry. Further research is needed to fully explore its potential in various areas of scientific research.
Scientific Research Applications
TBSPP has been widely used in scientific research as a tool to study the function of certain enzymes and receptors. It has been found to be a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of various physiological processes. TBSPP has also been reported to inhibit the activity of certain protein kinases such as cyclin-dependent kinase 5 (CDK5) and casein kinase 1 (CK1).
properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3,3-diphenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-23(2,3)28(26,27)20-14-15-24(17-20)22(25)16-21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMFGCLMBNXPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139749 | |
Record name | 1-Propanone, 1-[3-[(1,1-dimethylethyl)sulfonyl]-1-pyrrolidinyl]-3,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001139749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one | |
CAS RN |
1448074-96-1 | |
Record name | 1-Propanone, 1-[3-[(1,1-dimethylethyl)sulfonyl]-1-pyrrolidinyl]-3,3-diphenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448074-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 1-[3-[(1,1-dimethylethyl)sulfonyl]-1-pyrrolidinyl]-3,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001139749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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